molecular formula C12H22O2Si B1382438 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one CAS No. 1803590-53-5

2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one

Cat. No.: B1382438
CAS No.: 1803590-53-5
M. Wt: 226.39 g/mol
InChI Key: WHLAMDQNZQFMLM-UHFFFAOYSA-N
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Description

2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one is a chemical compound with the molecular formula C12H22O2Si. It is commonly used in organic synthesis due to its unique structural features, which include a tert-butyldimethylsilyl (TBS) protecting group and an alkyne functional group. This compound is often employed in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The alkyne group can be introduced through various methods, including the use of acetylene derivatives. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The TBS protecting group can be removed under acidic or basic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) can be used to remove the TBS group.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of the free hydroxyl compound.

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one involves its ability to participate in various chemical reactions due to the presence of the TBS protecting group and the alkyne functional group. The TBS group provides stability to the molecule, allowing it to undergo selective reactions without interference from the hydroxyl group. The alkyne group can participate in cycloaddition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[(Tert-butyldimethylsilyl)oxy]octan-4-one: Similar structure but with an octane chain instead of a hexane chain.

    2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Contains an aldehyde group instead of a ketone group.

Uniqueness

2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one is unique due to its combination of a TBS protecting group and an alkyne functional group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyhex-4-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si/c1-8-9-11(13)10(2)14-15(6,7)12(3,4)5/h10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLAMDQNZQFMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)C(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197684
Record name 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-53-5
Record name 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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